Lithium fluoride

Catalog No.
S3720313
CAS No.
17409-87-9
M.F
FLi
M. Wt
26.0 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium fluoride

CAS Number

17409-87-9

Product Name

Lithium fluoride

IUPAC Name

lithium;fluoride

Molecular Formula

FLi

Molecular Weight

26.0 g/mol

InChI

InChI=1S/FH.Li/h1H;/q;+1/p-1

InChI Key

PQXKHYXIUOZZFA-UHFFFAOYSA-M

SMILES

[Li+].[F-]

Solubility

0.134 g/100 g water at 25 °C; soluble in acid
0.27 G SOL IN 100 ML WATER @ 18 °C; INSOL IN ALCOHOL; SOL IN HYDROGEN FLUORIDE

Canonical SMILES

[Li+].[F-]

Lithium fluoride is an inorganic compound with the chemical formula LiF. It appears as a white crystalline solid, although it can be colorless when in larger crystal forms. Lithium fluoride has a melting point of approximately 848°C and a boiling point of 1676°C, exhibiting a density of 2.64 g/cm³. Its structure is analogous to sodium chloride, but it is significantly less soluble in water, making it unique among alkali metal fluorides . The compound is known for its high formation energy when synthesized from lithium and fluorine, second only to beryllium oxide in terms of energy released per mass of reactants .

Lithium Fluoride in Solid Electrolyte Interphases (SEI) for Lithium Metal Batteries

One approach to address this challenge is the formation of a stable SEI layer on the lithium metal surface. This layer protects the lithium from reacting with the electrolyte and prevents dendrite growth. Research suggests that LiF, due to its high chemical stability and good ionic conductivity for lithium ions, can be a promising component for the SEI [].

Studies have shown that incorporating LiF into the SEI can improve its stability and its ability to suppress dendrite growth. This is because LiF has a high mechanical strength which can help the SEI layer to be more resistant to mechanical stress during battery operation [].

Lithium Fluoride for Neutron Detection in Nuclear Research

Lithium fluoride (LiF) is a valuable material in nuclear research due to its ability to absorb neutrons. Neutrons are uncharged particles emitted during nuclear reactions. By measuring the number of neutrons absorbed, scientists can gain valuable insights into these reactions.

LiF crystals are commonly used as scintillators in neutron detectors. When a neutron interacts with a LiF crystal, it releases energy in the form of light. This light can then be detected by a photomultiplier tube and converted into an electrical signal. The intensity of the signal is proportional to the energy of the absorbed neutron [].

  • Reaction with Hydrofluoric Acid:
    LiOH aq HF aq LiF aq H2O l \text{LiOH aq HF aq LiF aq H}_2\text{O l }
  • Direct Reaction with Fluorine:
    2Li s F2 g 2LiF s 2\text{Li s F}_2\text{ g 2LiF s }
  • Fluorination of Lithium Chloride:
    Lithium fluoride can also be produced by reacting lithium chloride with bromine trifluoride at elevated temperatures .

These reactions highlight the compound's reactivity, particularly with halogens and acids.

Lithium fluoride is primarily recognized for its toxicity when ingested or inhaled. Symptoms of exposure might include nausea, vomiting, abdominal pain, and neurological effects such as tremors . While lithium itself has therapeutic applications in treating bipolar disorder, lithium fluoride does not share these benefits and should be handled with caution due to its potential health risks.

Lithium fluoride can be synthesized through various methods:

  • From Lithium Hydroxide: Reacting lithium hydroxide with hydrofluoric acid.
  • From Lithium Carbonate: Utilizing hydrogen fluoride to convert lithium carbonate into lithium fluoride.
  • Electrolysis: Electrolysis of molten potassium bifluoride can yield lithium fluoride as a byproduct.
  • Direct Combination: Reacting elemental lithium with fluorine gas .

Each method varies in efficiency and practicality, depending on the desired purity and scale of production.

Lithium fluoride has several important applications:

  • Electrolyte in Batteries: It serves as a precursor for lithium hexafluorophosphate, an essential component in lithium-ion battery electrolytes.
  • Molten Salts: Used in nuclear reactors as part of the FLiBe mixture (lithium fluoride and beryllium fluoride) due to its excellent thermal stability and low melting point.
  • Optical

Research on lithium fluoride's interactions primarily focuses on its behavior in various chemical environments. For example, it interacts with strong acids to produce hydrofluoric acid, which poses significant hazards. Studies also explore its role in molten salt reactors and its compatibility with other materials used in nuclear applications .

Lithium fluoride shares similarities with other alkali metal fluorides but exhibits unique properties that set it apart. Here are some comparable compounds:

CompoundSolubility in WaterMelting Point (°C)Unique Features
Sodium FluorideModerate993More soluble than lithium fluoride
Potassium FluorideHigh858Higher solubility and lower melting point
Calcium FluorideLow1418Less soluble than lithium fluoride
Beryllium FluorideLow800Forms stable mixtures with lithium fluoride

Lithium fluoride is distinguished by its low solubility compared to sodium and potassium fluorides, making it particularly useful in specialized applications like nuclear reactors where solubility could lead to complications . Additionally, unlike other lithium halides, it does not form hydrates, further emphasizing its unique chemical behavior within this group .

Physical Description

OtherSolid

Color/Form

Cubic crystals (NaCl lattice) or white fluffy powder
Fine white powde

Hydrogen Bond Acceptor Count

1

Exact Mass

26.01440660 g/mol

Monoisotopic Mass

26.01440660 g/mol

Boiling Point

1673 °C

Heavy Atom Count

2

Density

2.640 g/cu cm

Decomposition

When heated to decomposition it emits toxic fumes of /fluoride/.

Melting Point

848.2 °C

UNII

1485XST65B

Vapor Pressure

1 mm Hg at 1047 °C

Absorption Distribution and Excretion

All sol lithium cmpd are readily absorbed from GI tract as well as from sc, im, and ip depots, appearing in tissue fluids and organs within a few min of admin. /Sol lithium cmpd/
Li+ is absorbed readily and almost completely from the GI tract. Complete absorption occurs in about 8 hr, with peak concn in plasma occurring 2 to 4 hr after an oral dose. Slow-release preparations of lithium carbonate provide a slower rate of absorption and thereby minimize early peaks in plasma concn of the ion. However, absorption can be variable, and the incidence of lower intestinal tract symptoms may be incr. Li+ initially is distributed in the extracellular fluid and then gradually accumulates in various tissues. The concentration gradient across plasma membranes is much smaller than those for Na+ and K+. The final volume of distribution (0.7 to 0.9 L/kg) approaches that of total body water and is much lower than that of most other psychotropic agents, which are lipophilic and protein-bound. Passage through the blood-brain barrier is slow, and when a steady state is achieved, the concn of Li+ in the cerebrospinal fluid is about 40% to 50% of the concn in plasma. The ion does not bind appreciably to plasma proteins. /Li+/
LI+ OBEYS TWO-COMPARTMENT MODEL KINETICS AFTER ORAL DOSES TO HUMAN SUBJECTS. ITS DISTRIBUTION & ELIMINATION KINETICS ARE INDEPENDENT OF THE ACCOMPANYING ANION & THE TERMINAL ELIMINATION T/2 IS ABOUT 22 HR. /Li+/
Approximately 95% of a single dose of Li+ is eliminated in the urine. From one- to two-thirds of an acute dose is excreted during a 6- to 12-hr initial phase of excretion, followed by slow excretion over the next 10 to 14 days. The elimination half-life averages 20 to 24 hr. With repeated admin, Li+ excretion incr during the first 5 to 6 days until a steady state is reached between ingestion and excretion. When therapy with Li+ is stopped, there is a rapid phase of renal excretion followed by a slow 10- to 14-day phase. Since 80% of the filtered Li+ is reabsorbed by the proximal renal tubules, clearance of Li+ by the kidney is about 20% of that for creatinine, ranging between 15 and 30 mL/min. This is somewhat lower in elderly patients (10 to 15 mL/min). /Li+/
For more Absorption, Distribution and Excretion (Complete) data for LITHIUM FLUORIDE (11 total), please visit the HSDB record page.

Associated Chemicals

Lithium ion (1+);17341-24-1

Wikipedia

Lithium fluoride

Biological Half Life

The plasma half-life (in healthy volunteers) shows a considerable variability: from 5 to 40 hr, with most values between 15 and 30 hr, it depends on the duration of treatment as well as on kidney function and age. /Li+/
...AFTER ORAL DOSES TO HUMAN SUBJECTS...THE TERMINAL ELIMINATION T/2 IS ABOUT 22 HR. /LITHIUM/
... The clinical features and pharmacokinetics of 22 lithium overdoses are described. Effectiveness of different treatment regimens regarding elimination of lithium is discussed. Origin of overdose was due to deliberate poisoning or precipitated by concomitant diseases, coadministration of drugs, or combination of both. Treatment included supportive care, diuretics (15/22), hemodialysis (HD; 9/22), and mechanical ventilation (3/22). Severity of lithium intoxication was classified in 50% as I degrees, in 41% as II degrees, and in 9% as III degrees according to Hansen and Amdisen. Renal impairment on admission was diagnosed in 82% of the patients. Half-life of lithium in serum was 3.5 +/- 0.8 hr during the first HD, and 29 +/- 14 and 29 +/- 6 hr during therapy with diuretics or supportive treatment, respectively. Lithium clearance during HD was 160 +/- 15 mL/min, and renal clearance during HD or treatment with diuretics was approximately 20 and 15 +/- 9 mL/min, respectively. Renal lithium clearance was not influenced by HD therapy. There was no difference regarding half-life and clearance between the group that had an unspecific treatment or the group treated with diuretics. ... /Lithium NOS/
The usual elimination half-life is 12 to 27 hr, but it may rise to nearly 60 hr if renal excretion is compromised. /Li+/

Methods of Manufacturing

Prepared from lithium hydroxide and hydrogen fluoride or by dissolving lithium carbonate in excess hydrogen fluoride, evaporating to dryness, and heating to red heat.
Reaction of hydrofluoric acid with lithium carbonate.
Reaction of lithium carbonate or hydroxide and hydrofluoric acid

General Manufacturing Information

Primary metal manufacturing
Lithium fluoride (LiF): ACTIVE
Lithium fluoride (Li(HF2)): INACTIVE
Lithium fluoride (6LiF): ACTIVE
Lithium fluoride (7LiF): INACTIVE

Dates

Modify: 2023-11-23

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